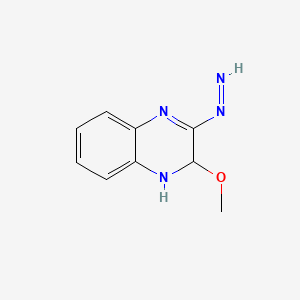

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazen ist eine heterocyclische Verbindung, die einen Chinoxalin-Kern mit einer Methoxygruppe in der 3-Position und einer Diazen-Einheit in der 2-Position aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazen kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Cyclisierung von o-Phenylendiamin mit geeigneten Aldehyden oder Ketonen, gefolgt von der Einführung der Methoxygruppe und der Diazen-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren wie Kupfer oder Palladium und Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol.

Industrielle Produktionsmethoden

Die industrielle Produktion von (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazen kann Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Diese Methoden verwenden häufig optimierte Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie gewährleistet die effiziente Produktion der Verbindung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Diazen-Einheit in Aminogruppen umwandeln.

Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) und Kalium-tert-butoxid (KOtBu) werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinoxalinderivate, Amine und substituierte Chinoxaline, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Farbstoffe verwendet.

Wirkmechanismus

Der Wirkmechanismus von (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazen beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an Krankheitspfaden beteiligt sind, was zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und biologischem Kontext variieren.

Wirkmechanismus

The mechanism of action of (3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dihydrochinoxalin-2-one: Diese Verbindungen teilen einen ähnlichen Chinoxalin-Kern, fehlen aber den Methoxy- und Diazen-Gruppen.

Chinoxalinderivate: Verschiedene Chinoxalinderivate mit unterschiedlichen Substituenten in der 3- und 2-Position.

Diazen-Verbindungen: Verbindungen, die die Diazen-Einheit enthalten, aber unterschiedliche Kernstrukturen aufweisen.

Einzigartigkeit

(3-Methoxy-3,4-dihydroquinoxalin-2-yl)diazen ist einzigartig aufgrund der Kombination der Methoxygruppe und der Diazen-Einheit am Chinoxalin-Kern. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.

Eigenschaften

Molekularformel |

C9H10N4O |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

(3-methoxy-3,4-dihydroquinoxalin-2-yl)diazene |

InChI |

InChI=1S/C9H10N4O/c1-14-9-8(13-10)11-6-4-2-3-5-7(6)12-9/h2-5,9-10,12H,1H3 |

InChI-Schlüssel |

UYERJPFTBMSELR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1C(=NC2=CC=CC=C2N1)N=N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)

![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)

![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)

![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)

![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)

![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)